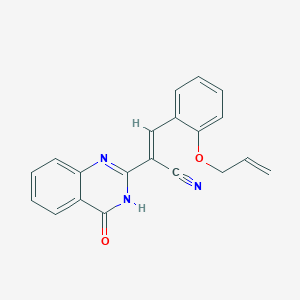![molecular formula C9H14O3 B2412591 2-Oxaspiro[4.4]nonane-3-carboxylic acid CAS No. 2344681-58-7](/img/structure/B2412591.png)
2-Oxaspiro[4.4]nonane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxaspiro[4.4]nonane-3-carboxylic acid is a chemical compound with the molecular formula C₉H₁₄O₃. It is characterized by a spirocyclic structure, which includes an oxirane ring fused to a cyclohexane ring, and a carboxylic acid functional group. This unique structure imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxaspiro[4.4]nonane-3-carboxylic acid typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of a suitable cyclohexanone derivative with an epoxide under acidic or basic conditions to form the oxirane ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and oxidation processes, utilizing catalysts and optimized reaction conditions to achieve high yields and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxaspiro[4.4]nonane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under acidic or basic conditions to open the oxirane ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield esters or amides, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2-Oxaspiro[4.4]nonane-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies of enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2-Oxaspiro[4.4]nonane-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the formation of covalent bonds and modulation of biological activity. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, further influencing the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxaspiro[4.5]decane-3-carboxylic acid: Similar spirocyclic structure with an additional carbon in the ring.
2-Oxaspiro[4.4]nonane-4-carboxylic acid: Similar structure with the carboxylic acid group at a different position.
2-Oxaspiro[5.5]undecane-3-carboxylic acid: Larger spirocyclic structure with additional carbons.
Uniqueness
2-Oxaspiro[4.4]nonane-3-carboxylic acid is unique due to its specific ring size and the position of the carboxylic acid group. This confers distinct chemical properties and reactivity compared to other spirocyclic compounds. Its specific structure makes it valuable in the synthesis of specialized molecules and in studies of structure-activity relationships.
Eigenschaften
IUPAC Name |
2-oxaspiro[4.4]nonane-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8(11)7-5-9(6-12-7)3-1-2-4-9/h7H,1-6H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCKHIDZSPIWHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(OC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride](/img/new.no-structure.jpg)
![N-[3-(difluoromethoxy)phenyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide](/img/structure/B2412510.png)

![1,7-dimethyl-3-(2-methylallyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412512.png)



![2-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2412523.png)
![1-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2412524.png)


![4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2412528.png)
![(4Ar,7aS)-1-prop-2-enoyl-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B2412530.png)
![2-(6-Methoxybenzo[d][1,3]dioxol-5-yl)thiazolidine](/img/structure/B2412531.png)
